3,5-dimethyl-N-{(E)-[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}-4H-1,2,4-triazol-4-amine
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Overview
Description
(E)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHANIMINE is a synthetic organic compound that features a triazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHANIMINE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Formation of the Imine Linkage: The final step involves the condensation of the triazole derivative with a nitrophenyl aldehyde under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: Compounds with triazole rings are often studied as ligands in catalytic systems.
Material Science:
Biology and Medicine
Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the triazole ring.
Anticancer Agents: Research into the compound’s ability to inhibit cancer cell growth.
Industry
Agriculture: Possible applications as pesticides or herbicides.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (E)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHANIMINE would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it could interfere with DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHANIMINE: can be compared with other triazole derivatives and nitrophenyl compounds.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Nitrophenyl Compounds: Compounds like nitrobenzene and dinitrophenylhydrazine, which have various industrial and research applications.
Uniqueness
The unique combination of the triazole ring, nitrophenyl group, and morpholine moiety in (E)-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHANIMINE may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H18N6O3 |
---|---|
Molecular Weight |
330.34 g/mol |
IUPAC Name |
(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(4-morpholin-4-yl-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H18N6O3/c1-11-17-18-12(2)20(11)16-10-13-3-4-14(15(9-13)21(22)23)19-5-7-24-8-6-19/h3-4,9-10H,5-8H2,1-2H3/b16-10+ |
InChI Key |
KUVDBKZACFRPSO-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C |
Origin of Product |
United States |
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